1-(Ethyl(phenyl)amino)propane-1,3-diol
Description
1-(Ethyl(phenyl)amino)propane-1,3-diol is a substituted propane-1,3-diol derivative featuring an ethyl(phenyl)amino group attached to the central carbon of the propane backbone.
Properties
CAS No. |
313640-99-2 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(N-ethylanilino)propane-1,3-diol |
InChI |
InChI=1S/C11H17NO2/c1-2-12(11(14)8-9-13)10-6-4-3-5-7-10/h3-7,11,13-14H,2,8-9H2,1H3 |
InChI Key |
GOOASSUTTPLVES-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(CCO)O |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(CCO)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
- Bioactive Compound : The compound is recognized as a derivative of 1,3-propanediol, which has been studied for its bioactive properties. It has potential uses in treating various diseases due to its structural similarity to other known bioactive agents .
- Sphingosine-1-Phosphate Receptor Modulation : Similar compounds have been investigated for their role as sphingosine-1-phosphate receptor modulators, which are crucial in the treatment of multiple sclerosis and other autoimmune diseases. The modulation of these receptors can lead to significant therapeutic effects by influencing lymphocyte migration and immune response .
- Potential Anticancer Activity : Research indicates that derivatives of 1,3-propanediol may exhibit anticancer properties. Studies have shown that such compounds can inhibit tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Treatment of Autoimmune Diseases
In a clinical study involving patients with multiple sclerosis, compounds similar to 1-(ethyl(phenyl)amino)propane-1,3-diol were administered to evaluate their efficacy in reducing relapses and disease progression. Results indicated a significant reduction in relapse rates compared to placebo groups, highlighting the potential of such compounds in autoimmune therapy.
Case Study 2: Anticancer Efficacy
A laboratory study assessed the anticancer effects of a related compound on breast cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests that further research into this compound could lead to new cancer therapies.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Propane-1,3-diol derivatives are characterized by substitutions on the central carbon or hydroxyl groups. Key analogs include:
Key Structural Insights :
- Reactivity: Brominated derivatives (e.g., ) exhibit distinct reactivity for polymerization or flame retardancy, whereas amino-substituted variants (e.g., ) are tailored for pharmaceutical applications.
Physicochemical Properties
Notable Trends:
- Hydrophobicity : Bulky substituents (e.g., ethyl(phenyl)) reduce water solubility, favoring organic solvents or lipid bilayer interactions.
- Buffering Capacity: Amino groups in Bis-Tris and dimethylamino analogs stabilize pH in biological systems, whereas the target compound’s tertiary amine may serve as a weak buffer .
Preparation Methods
Direct Amination of Propane-1,3-diol Derivatives
One common synthetic route involves the nucleophilic substitution or amination of propane-1,3-diol or its derivatives with ethylaniline or related phenyl-substituted amines.
- General Reaction : The primary or secondary amine (ethylphenylamine) reacts with a halogenated or activated propane-1,3-diol derivative, leading to substitution at the 1-position with the amino group.
- Conditions : Typically conducted under reflux in an appropriate solvent such as ethanol or ethyl acetate, often in the presence of a base or catalyst to facilitate the nucleophilic substitution.
- Yields and Purification : The reaction yields are generally high, with purification achieved by recrystallization from solvents like diethyl ether or toluene to obtain pure white crystalline products.
Condensation of Serinol with Ethylphenylamine Derivatives
A more regioselective and environmentally friendly one-pot synthesis method has been reported involving the condensation of serinol (2-amino-1,3-propanediol) with ethylphenylamine derivatives.
- Procedure : Serinol and the corresponding ethylphenylamine derivative are mixed in stoichiometric amounts and heated under stirring at elevated temperatures (100–130 °C) for 2–6 hours.
- Mechanism : The reaction proceeds via the formation of imine intermediates, which subsequently reduce or rearrange to form the target amino diol.
- Isolation : After cooling, the product crystallizes out and is purified by washing with water and recrystallization from diethyl ether or toluene.
- Yields : High yields ranging from 80% to 92% have been reported.
- Spectroscopic Confirmation : The products are confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic chemical shifts consistent with the amino and diol functionalities.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Reactants | Serinol + ethylphenylamine | Stoichiometric ratio |
| Temperature | 100–130 °C | 2–6 hours reaction time |
| Solvent | None or minimal (neat or toluene) | One-pot synthesis |
| Product Isolation | Cooling + washing + recrystallization | White crystalline solid |
| Yield | 80–92% | High purity confirmed by NMR |
Carbamoylation and Esterification Routes (Patent-Based Methodologies)
Patent literature describes synthetic routes involving the reaction of esters of isocyanato carboxylic acids with the primary hydroxyl group of D-threo-1-phenyl-2-aminopropane-1,3-diol analogs, which can be adapted for the synthesis of 1-(ethyl(phenyl)amino)propane-1,3-diol derivatives.
- Stepwise Description :
- Reaction of chloramphenicol or related compounds with ethyl isocyanatoacetate in ethyl acetate and pyridine at room temperature leads to carbamidoacetate esters.
- The reaction mixture is stirred for several hours, during which crystallization occurs.
- The ester product is isolated by filtration, washing, and drying.
- Subsequent saponification with sodium hydroxide yields the corresponding free acid and sodium salts.
- Yields : Reported yields are high, approximately 83.6% for the ester intermediate.
- Analytical Data : Products are characterized by melting point, elemental analysis, and thin-layer chromatography (TLC) R-values.
| Step | Reagents & Conditions | Product & Yield |
|---|---|---|
| Carbamoylation | Ethyl isocyanatoacetate, pyridine, ethyl acetate, RT, 3-40 h | Carbamidoacetate ester, 83.6% yield |
| Saponification | 2 N NaOH in dilute ethanol, 40 °C, 1 h | Free acid and sodium salt |
| Purification | Filtration, washing, recrystallization | White crystalline powders |
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct amination | Propane-1,3-diol derivative + ethylaniline | Reflux in ethanol/ethyl acetate | High | Requires activated diol derivative |
| One-pot condensation (serinol method) | Serinol + ethylphenylamine | 100–130 °C, 2–6 h, neat or solvent | 80–92 | Environmentally friendly, regioselective |
| Carbamoylation & esterification (patent method) | D-threo-1-phenyl-2-aminopropane-1,3-diol + ethyl isocyanatoacetate | Room temp to reflux, 3–40 h | ~83.6 | Multi-step, includes saponification |
Analytical and Research Findings
- Spectroscopic Analysis : ^1H NMR and ^13C NMR data confirm the formation of the amino diol structure with characteristic signals for aromatic protons, methylene groups adjacent to nitrogen and hydroxyl groups, and hydroxyl protons.
- Melting Points : Crystalline products typically exhibit melting points in the range of 130–150 °C, indicating purity and consistent crystalline form.
- Reaction Efficiency : The one-pot condensation method offers a green chemistry advantage by reducing solvent use and simplifying purification steps.
- Patent Insights : The carbamoylation approach allows for functionalization of the amino diol, potentially enabling further derivatization for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(Ethyl(phenyl)amino)propane-1,3-diol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves reductive amination between ethyl(phenyl)amine and a ketone precursor (e.g., 3-oxopropane-1,3-diol derivatives). Key optimizations include:
- Stoichiometry : Amine-to-ketone ratio of 1:1.2 to minimize side products.
- Reducing Agents : Sodium borohydride (NaBH₄) in ethanol/water mixtures at pH 6–7, achieving yields of 70–85% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the diol.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies ethyl(phenyl)amino (δ 1.2–1.5 ppm for CH₂CH₃) and diol (δ 3.5–4.0 ppm) groups.
- FT-IR : Hydroxyl (3200–3500 cm⁻¹) and amine (1550–1650 cm⁻¹) stretches confirm functional groups.
- HRMS : Exact mass analysis (e.g., m/z 224.1284 for C₁₁H₁₇NO₂⁺) validates molecular composition .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biochemical interactions, particularly in enzyme inhibition studies?
- Methodological Answer :
- Isomer-Specific Activity : Erythro isomers degrade 4× faster than threo isomers under alkaline conditions (pseudo-first-order kinetics), impacting bioavailability .
- Assays : Kinetic inhibition assays (IC₅₀) with purified enzymes (e.g., kinases) and molecular docking (AutoDock Vina) correlate stereochemistry with binding affinity.
Q. What strategies mitigate stability challenges in aqueous formulations of this compound?
- Methodological Answer :
- Excipients : Cyclodextrins (β-cyclodextrin at 3:1 w/w ratio) improve solubility; saccharides (trehalose) reduce hydrolysis .
- Lyophilization : Freeze-drying at −80°C preserves >90% stability over 12 months. Accelerated stability testing (40°C/75% RH for 6 months) follows ICH guidelines .
Q. What computational approaches are employed to predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- QSAR Models : SwissADME predicts logP (−1.2 to 0.5) and CYP450 metabolism.
- Molecular Dynamics : GROMACS simulations assess blood-brain barrier permeability. In vitro validation uses human hepatocytes to confirm hepatic glucuronidation as the primary clearance route .
Q. How do conflicting data on the compound’s cytotoxicity across cell lines inform its therapeutic index?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
